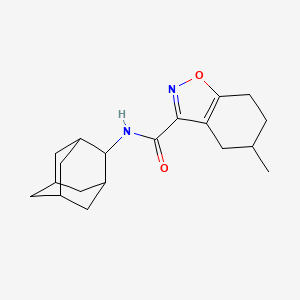![molecular formula C16H13Cl2N3O2S B4366095 4-chloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B4366095.png)
4-chloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide
Descripción general
Descripción
4-chloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been found to have a variety of biological activities.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in inflammation. It has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in glucose metabolism and insulin sensitivity.
Biochemical and Physiological Effects
Studies have shown that 4-chloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide has a variety of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of prostaglandins and leukotrienes. It has also been shown to decrease tumor growth by inducing apoptosis and inhibiting angiogenesis. In addition, it has been found to improve glucose metabolism and insulin sensitivity in diabetic animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-chloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide in lab experiments is its versatility. It has been shown to have a variety of biological activities, making it useful for studying different diseases and conditions. Another advantage is its relatively low toxicity, which allows for higher doses to be used in experiments.
One limitation of using 4-chloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide in lab experiments is its solubility. It is only moderately soluble in water, which can make it difficult to administer in certain experiments. Another limitation is its stability, as it can degrade over time and lose its biological activity.
Direcciones Futuras
There are several future directions for the study of 4-chloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its role in regulating the immune system, which could have implications for the treatment of autoimmune diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its pharmacological properties for therapeutic use.
Conclusion
In conclusion, 4-chloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide is a versatile chemical compound that has been extensively studied for its biological activities. Its anti-inflammatory, anti-tumor, and anti-diabetic effects make it a promising candidate for therapeutic use in a variety of diseases and conditions. Further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties.
Aplicaciones Científicas De Investigación
4-chloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide has been extensively used in scientific research due to its biological activities. It has been found to have anti-inflammatory, anti-tumor, and anti-diabetic effects. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propiedades
IUPAC Name |
4-chloro-N-[1-[(2-chlorophenyl)methyl]pyrazol-4-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3O2S/c17-13-5-7-15(8-6-13)24(22,23)20-14-9-19-21(11-14)10-12-3-1-2-4-16(12)18/h1-9,11,20H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTOINHACLFSLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-(4-ethoxyphenyl)acetamide](/img/structure/B4366014.png)
![2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B4366020.png)
![2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-cyclohexylacetamide](/img/structure/B4366021.png)
![2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-[3-chloro-4-(difluoromethoxy)phenyl]acetamide](/img/structure/B4366025.png)
![2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide](/img/structure/B4366039.png)

![ethyl 2-[({[4-(4-chlorophenyl)-2-pyrimidinyl]thio}acetyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4366053.png)
![N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4366058.png)
![2-{[4-(4-chlorophenyl)-2-pyrimidinyl]thio}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B4366068.png)
![N-(5-chloro-2-methylphenyl)-2-{[4-(4-chlorophenyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4366075.png)
![2-{[4-(4-chlorophenyl)-2-pyrimidinyl]thio}-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B4366082.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]-2-({5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4366103.png)
![N-butyl-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4366108.png)
